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5-Amino-4-chloro-2-methylbenzonitrile

Cat. No.: B8135407
M. Wt: 166.61 g/mol
InChI Key: GATWCXAEIOOQGZ-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group and one or more other substituents. The nitrile group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself.

In the case of 5-Amino-4-chloro-2-methylbenzonitrile, the electronic landscape of the aromatic ring is complex due to the interplay of its four distinct substituents:

Nitrile Group (-CN): A powerful electron-withdrawing group that deactivates the ring.

Amino Group (-NH₂): A strong electron-donating group that activates the ring, primarily at the ortho and para positions relative to itself.

Chloro Group (-Cl): An electron-withdrawing group via induction but a weak electron-donating group through resonance. It is generally considered a deactivator.

Methyl Group (-CH₃): A weak electron-donating group that activates the ring.

The combined effects of these groups make this compound a nuanced substrate in chemical synthesis. The presence of both activating (amino, methyl) and deactivating (nitrile, chloro) groups at specific positions dictates the regioselectivity of further chemical modifications, allowing chemists to target specific sites on the ring for functionalization.

Significance of Multifunctional Aromatic Scaffolds in Modern Synthetic Chemistry

In modern synthetic and medicinal chemistry, molecules that serve as "scaffolds" are of paramount importance. A scaffold is a core molecular structure to which various functional groups can be attached, creating a library of related compounds. Aromatic rings are particularly effective as scaffolds because they provide a rigid and planar framework that is ideal for orienting substituents in a defined three-dimensional space, which is crucial for interactions with biological targets like proteins. cardiff.ac.uk

This compound is an exemplary multifunctional aromatic scaffold. Each of its functional groups serves as a potential handle for diverse chemical reactions:

The amino group can be diazotized to introduce a range of other functionalities or can participate in amide bond formation.

The chlorine atom is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern synthetic chemistry for building molecular complexity. nih.govwikipedia.org

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds.

The aromatic ring itself can undergo further substitution, guided by the directing effects of the existing groups.

The ability to selectively modify these sites makes such scaffolds highly valuable for generating chemical diversity and for the structure-based design of new molecules with tailored properties. google.com

Overview of Research Trajectories for Halogenated Aminobenzonitriles

The research trajectory for halogenated aminobenzonitriles, including compounds like this compound, is strongly linked to their utility as versatile synthetic intermediates. chemimpex.com Their primary role is not typically as a final product but as a crucial building block in the assembly of more complex and often biologically active molecules. ontosight.ai

Key research areas involving this class of compounds include:

Pharmaceutical Development: Halogenated aminobenzonitriles are common starting materials for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. They are particularly noted as intermediates in the development of kinase inhibitors for oncology and agents for other therapeutic areas. chemimpex.com

Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of advanced herbicides and pesticides often involves the construction of complex heterocyclic systems, for which these compounds serve as valuable precursors. chemimpex.com

Advanced Materials: The rigid structure and reactive handles of these molecules make them suitable for incorporation into polymers or functional dyes where specific electronic and photophysical properties are required.

A dominant theme in the application of these compounds is their use in palladium-catalyzed cross-coupling reactions. wikipedia.orgresearchgate.netnih.gov The presence of a halogen atom (like chlorine) on the aromatic ring is a key feature that enables chemists to efficiently forge new bonds, connecting the benzonitrile core to other molecular fragments in a controlled and predictable manner. This strategic importance ensures that halogenated aminobenzonitriles will remain a focus of synthetic methodology development and application in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B8135407 5-Amino-4-chloro-2-methylbenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-4-chloro-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATWCXAEIOOQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 5 Amino 4 Chloro 2 Methylbenzonitrile

Precision Synthesis of 5-Amino-4-chloro-2-methylbenzonitrile

The construction of the this compound molecule is a multi-step process that hinges on the effective introduction and transformation of substituents on the aromatic ring. A key retrosynthetic disconnection points to 5-chloro-2-methyl-4-nitrobenzonitrile (B1589481) as a late-stage precursor, making the reduction of the nitro group a critical transformation.

The reduction of an aromatic nitro group to an aniline (B41778) is a fundamental transformation in organic synthesis. For a substrate like 5-chloro-2-methyl-4-nitrobenzonitrile, the challenge lies in achieving high chemo-selectivity, preserving the chloro and nitrile functionalities, which are susceptible to reduction under certain conditions.

Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitro groups. This process involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, pressure, and temperature is crucial to ensure the selective reduction of the nitro group without affecting the chlorine atom (hydrogenolysis) or the nitrile group.

Commonly used catalysts include platinum, palladium, and nickel, often supported on carbon (e.g., Pd/C, Pt/C) to increase surface area and activity. nih.gov For instance, a patented process for a structurally related compound, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, utilizes a platinum catalyst for hydrogenation to produce the corresponding amine, demonstrating the feasibility of this approach on a chloro-substituted heterocyclic system. google.com The reaction is typically carried out in solvents like ethanol, methanol, or ethyl acetate (B1210297) under hydrogen pressures ranging from atmospheric to several bars. nih.gov A bifunctional catalyst with moderate acidity can facilitate both hydrogenation and subsequent hydrogenolysis, so careful catalyst selection is paramount to avoid unwanted side reactions. nih.gov

Table 1: Illustrative Conditions for Catalytic Hydrogenation of Nitroarenes Note: This table represents typical conditions for nitro group reduction and may require optimization for the specific substrate, 5-chloro-2-methyl-4-nitrobenzonitrile.

CatalystSupportSolventH₂ PressureTemperaturePotential Side Reactions
PalladiumCarbon (Pd/C)Ethanol1-50 bar25-80 °CDehalogenation (hydrogenolysis of C-Cl bond)
PlatinumCarbon (Pt/C)Methanol1-10 bar25-60 °CRing hydrogenation (at high pressure/temp)
Raney NickelNoneEthanol/THF10-100 bar50-150 °CNitrile reduction, Dehalogenation

Chemo-selective reduction methods provide an alternative to catalytic hydrogenation, often with different functional group tolerance. These methods utilize stoichiometric or catalytic amounts of reducing agents like metals in acidic media or complex metal hydrides.

Metal-mediated reductions, such as using tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid (e.g., HCl), are classic methods for nitro group reduction. Iron powder in the presence of ammonium (B1175870) chloride or acetic acid is a particularly mild and selective option.

More modern approaches may involve hydride reagents. While powerful reagents like lithium aluminum hydride (LiAlH₄) would problematically reduce the nitrile group, milder hydrides can be effective. Sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce a nitro group on its own, but its reactivity can be enhanced with additives. A recent study demonstrated the reduction of aromatic nitro compounds using NaBH₄ in conjunction with a recyclable organocatalyst, which successfully reduced various substituted nitroarenes. acs.org In that study, chloro-substituted nitrobenzenes were converted to the corresponding anilines or hydrazo derivatives while leaving the chloro group intact. acs.org Notably, the nitrile group in meta- and para-nitrobenzonitriles remained stable under these conditions, suggesting this approach could be highly suitable for the selective reduction of 5-chloro-2-methyl-4-nitrobenzonitrile. acs.org

Table 2: Examples of Chemo-selective Reduction Methods for Nitroarenes Note: These methods offer alternatives to catalytic hydrogenation, with different selectivity profiles.

Reagent(s)SolventTemperatureKey Advantages
Fe / NH₄ClEthanol / WaterRefluxHigh chemo-selectivity, cost-effective, tolerates halogens
SnCl₂·2H₂OEthanolRefluxEffective for a wide range of nitroarenes
NaBH₄ / CatalystDioxane110 °CPotential for catalyst recycling, mild conditions acs.org
Na₂S₂O₄ (Sodium Dithionite)Water / MethanolRT - RefluxMild conditions, useful for sensitive substrates

Synthesizing the precursor 5-chloro-2-methyl-4-nitrobenzonitrile itself requires precise control of electrophilic aromatic substitution or other functionalization techniques. The existing methyl and cyano groups on the ring direct incoming substituents to specific positions, a factor that must be strategically managed.

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org The process involves the deprotonation of the ortho-C-H bond by a strong base, typically an organolithium reagent like n-butyllithium, facilitated by coordination of the lithium to a heteroatom in the DMG. nih.govbaranlab.org This generates a stabilized aryllithium intermediate, which can then react with various electrophiles to introduce a new substituent with high regioselectivity. wikipedia.org

While the cyano group itself is considered a relatively weak DMG, it can direct metalation under certain conditions. uwindsor.ca More commonly, a stronger DMG would be employed to construct the substitution pattern. For example, one could envision a synthetic route starting with a precursor bearing a potent DMG (e.g., an amide or carbamate (B1207046) group). nih.gov This DMG could direct the ortho-lithiation and subsequent introduction of the methyl or chloro group. The DMG could then be converted into another functional group or removed. This method offers a synthetic path where the substitution pattern is built with high precision, avoiding the statistical mixtures often produced by other methods. wikipedia.orgbaranlab.org

Electrophilic Aromatic Substitution (EAS) is the most common method for functionalizing benzene (B151609) derivatives. chemistry.coach The outcome of EAS reactions is dictated by the electronic properties of the substituents already present on the ring. libretexts.org For a precursor like 2-methylbenzonitrile, the methyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director.

A plausible, albeit challenging, synthesis of 5-chloro-2-methyl-4-nitrobenzonitrile via EAS would involve sequential nitration and chlorination of 2-methylbenzonitrile.

Nitration of 2-methylbenzonitrile: The methyl group directs ortho and para, while the cyano group directs meta. The positions meta to the cyano group are positions 3 and 5. The position para to the methyl group is position 5. Therefore, nitration would be expected to strongly favor substitution at position 5, yielding 2-methyl-5-nitrobenzonitrile.

Chlorination of 2-methyl-5-nitrobenzonitrile: In this intermediate, the methyl group activates positions 4 and 6. The nitro group is a strong deactivating, meta-director (to positions 3 and the now-blocked 5). The cyano group is also a deactivating, meta-director (to positions 3 and 5). The directing effects converge, making the position ortho to the methyl group and meta to the nitro group (position 4) the most likely site for subsequent chlorination.

This sequence demonstrates how the inherent directing effects of substituents can be strategically exploited to build the desired substitution pattern, which can then be carried forward to the final product via reduction of the nitro group. fiveable.memasterorganicchemistry.com

Regioselective Functionalization of Benzonitrile (B105546) Frameworks

Derivatization Chemistry of this compound

The chemical reactivity of this compound is governed by the interplay of its functional groups. The amino group serves as a nucleophilic center and a precursor for diazonium salts. The nitrile group can undergo hydrolysis or reduction. The electronic effects of the substituents—the electron-donating amino and methyl groups and the electron-withdrawing chloro and nitrile groups—influence the reactivity of the aromatic ring and the functional groups themselves.

Transformations at the Amino Group

The primary amino group is a key site for a variety of chemical modifications, including the formation of new carbon-nitrogen and nitrogen-sulfur bonds, as well as its conversion into other functional groups via diazotization.

Direct N-alkylation and N-arylation of the amino group in this compound are expected to proceed under standard conditions, though specific documented examples for this compound are scarce.

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved using alkyl halides or other alkylating agents. The reaction typically requires a base to deprotonate the amine, enhancing its nucleophilicity. Due to the potential for over-alkylation, controlling the stoichiometry of the reactants is crucial to selectively obtain mono- or di-alkylated products. The presence of the electron-withdrawing chloro and nitrile groups may decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to simple anilines.

N-Arylation: The formation of a diarylamine linkage via N-arylation is a cornerstone of modern organic synthesis, often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst, a suitable ligand, and a base. The choice of catalyst and ligand system would be critical to achieve good yields, given the sterically hindered nature of the ortho-methyl group and the electronic properties of the ring.

Table 1: Potential Products from N-Alkylation and N-Arylation

ReactantReaction TypePotential Product
Methyl iodideN-Alkylation4-Chloro-2-methyl-5-(methylamino)benzonitrile
Benzyl bromideN-Alkylation5-(Benzylamino)-4-chloro-2-methylbenzonitrile
Phenylboronic acidN-Arylation (Chan-Lam)4-Chloro-2-methyl-5-(phenylamino)benzonitrile
BromobenzeneN-Arylation (Buchwald-Hartwig)4-Chloro-2-methyl-5-(phenylamino)benzonitrile

The reaction of the primary amino group with acylating or sulfonylating agents is a fundamental transformation to produce stable amide and sulfonamide derivatives.

Amide Formation: Acylation of this compound can be readily achieved by reacting it with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. researchgate.net Alternatively, coupling with a carboxylic acid using standard peptide coupling reagents (e.g., DCC, HOBt, EDCI) provides a direct route to the corresponding amide. luxembourg-bio.com These reactions are generally high-yielding and tolerant of a wide range of functional groups.

Sulfonamide Formation: Similarly, sulfonamides can be synthesized by reacting the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base. nih.gov The resulting sulfonamides are often crystalline solids and are important functional groups in medicinal chemistry.

Table 2: Potential Amide and Sulfonamide Derivatives

ReagentProduct ClassPotential Product Name
Acetyl chlorideAmideN-(5-cyano-2-chloro-4-methylphenyl)acetamide
Benzoyl chlorideAmideN-(5-cyano-2-chloro-4-methylphenyl)benzamide
p-Toluenesulfonyl chlorideSulfonamideN-(5-cyano-2-chloro-4-methylphenyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideSulfonamideN-(5-cyano-2-chloro-4-methylphenyl)methanesulfonamide

Diazotization of the primary aromatic amine provides a versatile intermediate, a diazonium salt, which can be converted into a wide array of functional groups. This sequence of reactions is of great synthetic utility. The process typically involves treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). google.com

The resulting diazonium salt of this compound can then be subjected to various transformations:

Conversion to Halides (Sandmeyer Reaction): Treatment with copper(I) halides (CuCl, CuBr) allows for the replacement of the diazonium group with the corresponding halogen.

Conversion to Hydroxyls: Heating the aqueous solution of the diazonium salt leads to its decomposition and the formation of the corresponding phenol. scirp.org

Conversion to Hydrogen (Deamination): Reaction of the diazonium salt with a reducing agent, such as hypophosphorous acid (H3PO2), results in the replacement of the amino group with a hydrogen atom, yielding 4-chloro-2-methylbenzonitrile.

Table 3: Potential Products from Diazotization Reactions

Reagent(s)Reaction TypePotential Product
1. NaNO₂, HCl2. CuClSandmeyer Reaction4,5-Dichloro-2-methylbenzonitrile
1. NaNO₂, H₂SO₄2. H₂O, HeatHydrolysis4-Chloro-5-hydroxy-2-methylbenzonitrile
1. NaNO₂, HCl2. H₃PO₂Deamination4-Chloro-2-methylbenzonitrile

Reactions at the Nitrile Functionality

The nitrile group is a valuable functional group that can be transformed into other carbon-containing moieties, most notably amides and carboxylic acids through hydrolysis.

The hydrolysis of nitriles is a well-established transformation that can be catalyzed by either acid or base. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions.

Hydrolysis to Amides: Partial hydrolysis of the nitrile to the corresponding primary amide, 5-Amino-4-chloro-2-methylbenzamide, can be achieved under milder conditions. nih.govoatext.com For example, using certain enzymatic catalysts or specific base-catalyzed conditions with controlled temperature and reaction time can favor the formation of the amide. researchgate.net

Hydrolysis to Carboxylic Acids: Complete hydrolysis to the carboxylic acid, 5-Amino-4-chloro-2-methylbenzoic acid, typically requires more vigorous conditions, such as heating under reflux with a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH). weebly.comchemistrysteps.com If basic hydrolysis is employed, the product is initially formed as the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid.

Table 4: Potential Products from Nitrile Hydrolysis

ConditionsProduct ClassPotential Product Name
Mild basic or acidic conditions, or enzymaticAmide5-Amino-4-chloro-2-methylbenzamide
Strong acid or base, heatCarboxylic Acid5-Amino-4-chloro-2-methylbenzoic acid
Reductive Pathways to Aldehydes and Primary/Secondary Amines

The nitrile group of this compound is a key site for reductive transformations, providing access to valuable aldehyde and amine derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Reduction to Primary Amines: Complete reduction of the nitrile functionality yields a primary amine, specifically (5-amino-4-chloro-2-methylphenyl)methanamine. This transformation can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are effective for this conversion.

Partial Reduction to Aldehydes: The synthesis of the corresponding aldehyde, 5-amino-4-chloro-2-methylbenzaldehyde, requires a more controlled partial reduction of the nitrile. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for this purpose. The reaction proceeds via an imine-aluminum complex intermediate, which is hydrolyzed during aqueous workup to liberate the aldehyde. It is crucial to maintain low temperatures during the reaction to prevent over-reduction to the primary amine. The generation of aldehydes from amino acid precursors is a known biochemical pathway, highlighting the importance of these functional groups in molecular synthesis. nih.gov

Multicomponent reactions involving aldehydes, amines, and cyanides can lead to the formation of α-aminonitriles, which are precursors to poly(α-amino acid)s, demonstrating the synthetic synergy between these functional groups. rsc.org

Table 1: Potential Reductive Transformations of the Nitrile Group
Target ProductReaction TypeTypical ReagentsIntermediate Type
Primary AmineComplete ReductionLiAlH₄; H₂/Raney NiN/A
AldehydePartial ReductionDIBAL-H, then H₂O workupImine-aluminum complex
Nitrile Cycloaddition Reactions (e.g., [2+3] Huisgen Cycloadditions)

Cycloaddition reactions offer a powerful method for constructing five-membered heterocyclic rings from the nitrile group. clockss.orgwikipedia.org The nitrile moiety in this compound can act as a 2π component (a dipolarophile) in these transformations.

A prominent example is the [2+3] Huisgen cycloaddition, also known as the 1,3-dipolar cycloaddition. clockss.orgnih.gov In this reaction, the nitrile can react with a 1,3-dipole, such as an azide (B81097), to form a tetrazole ring. For instance, reacting this compound with sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., NH₄Cl) can yield the corresponding 5-substituted tetrazole derivative. This transformation is valuable in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids.

Furthermore, the nitrile group can be a precursor to nitrile ylides, which are themselves 1,3-dipoles. clockss.org Although less common for aminonitriles, these intermediates could theoretically participate in cycloadditions with various dipolarophiles like alkenes or alkynes to generate other complex heterocyclic systems. The 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for building five-membered nitrogen heterocycles. clockss.org

Table 2: Potential [2+3] Cycloaddition Reaction
ReactantDipolarophileReaction TypeProduct HeterocyclePotential Conditions
Azide (e.g., NaN₃)Nitrile[2+3] Huisgen CycloadditionTetrazoleLewis Acid (e.g., ZnCl₂), DMF

Modifications at the Aromatic Halogen (Chlorine)

The chlorine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents through either nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The chlorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the electron-withdrawing nitrile group para to the chlorine and the electron-donating (but ortho, para-directing) amino group ortho to it. SNAr reactions proceed via an addition-elimination mechanism. libretexts.org

A variety of nucleophiles can be used to displace the chloride ion:

Amines: Reaction with primary or secondary amines (aminolysis) in the presence of a base can yield diamino derivatives. This is a common strategy in the synthesis of bioactive molecules. chemrxiv.org

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) in an alcoholic solvent leads to the formation of the corresponding aryl ether.

Thiolates: Reaction with thiols in the presence of a base generates aryl thioethers.

The regioselectivity of SNAr on polychlorinated systems, such as 2,4-dichloroquinazolines, is well-documented, with the C4 position often being more susceptible to nucleophilic attack. nih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions
NucleophileReagent ExampleProduct Type
AmineR₂NH (e.g., Morpholine)Substituted Aniline
AlkoxideNaOR (e.g., Sodium Methoxide)Aryl Ether
ThiolateNaSR (e.g., Sodium Thiophenoxide)Aryl Thioether
Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions provide powerful and general methods for forming carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands enable efficient coupling. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a wide range of primary and secondary amines to form C-N bonds. organic-chemistry.org It is a powerful alternative to classical SNAr methods, often proceeding under milder conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. libretexts.org It is exceptionally versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary for the efficient coupling of aryl chlorides. libretexts.orgnih.gov

Sonogashira Coupling: Used to form a C(sp²)-C(sp) bond, this reaction couples the aryl chloride with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, although copper-free systems have been developed. organic-chemistry.orgnih.gov This method is fundamental for synthesizing conjugated enynes and other alkyne-containing molecules. rsc.org

Negishi Coupling: This reaction involves the coupling of the aryl chloride with an organozinc reagent. wikipedia.orgorganic-chemistry.org It has a broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Nickel or palladium catalysts can be employed, with palladium often offering higher functional group tolerance. wikipedia.org

Table 4: Overview of Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Buchwald-HartwigAmine (R₂NH)C-NPd catalyst + phosphine ligand (e.g., XPhos)
Suzuki-MiyauraOrganoboron (RB(OH)₂)C-CPd catalyst + phosphine ligand (e.g., SPhos)
SonogashiraTerminal Alkyne (R-C≡CH)C-C(sp)Pd catalyst + Cu(I) co-catalyst (optional)
NegishiOrganozinc (R-ZnX)C-CPd or Ni catalyst + ligand

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. This often involves the detection or inference of short-lived, high-energy species.

Identification of Transient Intermediates

Meisenheimer Complex in SNAr: The key transient intermediate in the nucleophilic aromatic substitution (SNAr) pathway is the Meisenheimer complex . libretexts.org This is a negatively charged, non-aromatic cyclohexadienyl anion formed in the initial, typically rate-determining, addition step where the nucleophile attacks the carbon bearing the chlorine atom. libretexts.orgnih.gov The negative charge is delocalized across the ring and stabilized by the electron-withdrawing nitrile group. In the second, faster step, the leaving group (chloride) is expelled, restoring aromaticity. While often too unstable to isolate, these intermediates have been characterized spectroscopically in related systems. nih.gov

Organometallic Intermediates in Cross-Coupling: Transition metal-catalyzed cross-coupling reactions proceed via a catalytic cycle involving several transient organometallic intermediates.

Oxidative Addition Adduct: The cycle begins with the oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0)), forming a higher-valent aryl-metal-halide intermediate (e.g., an Aryl-Pd(II)-Cl species). libretexts.org

Transmetalation Intermediate: In reactions like Suzuki-Miyaura or Negishi, the next step is transmetalation, where the organic group from the organoboron or organozinc reagent is transferred to the palladium center, displacing the halide and forming a new di-organometallic intermediate (e.g., an Aryl-Pd(II)-R' species). libretexts.org

Reductive Elimination Precursor: This di-organometallic species then undergoes reductive elimination, forming the C-C bond of the final product and regenerating the low-valent catalyst to re-enter the cycle. libretexts.org

The precise structure and stability of these intermediates are highly dependent on the ligands coordinated to the metal center.

In-depth Analysis of this compound Reveals Gaps in Kinetic and Thermodynamic Data

Scientific investigation into the kinetic and thermodynamic aspects of chemical reactions is fundamental to understanding reaction mechanisms, optimizing process conditions, and ensuring the safe and efficient production of chemical compounds. This information is crucial for scaling up laboratory syntheses to industrial production.

Currently, the available information is largely centered on the synthesis and basic characterization of analogous compounds. For instance, studies on other substituted benzonitriles exist, but this information cannot be directly extrapolated to this compound due to the unique electronic and steric effects of its specific substituent pattern—an amino group, a chloro atom, and a methyl group on the benzene ring.

The absence of such critical data for this compound points to a research gap in the chemical literature. Further experimental and computational studies would be necessary to elucidate the kinetic and thermodynamic profiles of its chemical transformations. Such research would not only contribute to a more complete understanding of the compound's reactivity but also unlock its full potential in various fields of chemical synthesis.

Advanced Spectroscopic and Structural Characterization of 5 Amino 4 Chloro 2 Methylbenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Precise Positional Assignment

A complete NMR analysis would involve acquiring one-dimensional ¹H, ¹³C, and ¹⁵N spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbon, and the nitrile carbon. Chemical shift values for various benzonitrile (B105546) derivatives have been reported, but specific data for 5-Amino-4-chloro-2-methylbenzonitrile is not available. rsc.org

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would show signals for the amino and nitrile nitrogen atoms, offering further confirmation of the functional groups present.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Related Benzonitrile Derivatives (Note: Data for the target compound is unavailable. The following table shows data for related compounds to illustrate expected chemical shift ranges.)

CompoundC1 (CN)C2C3C4C5C6Other
2-Methylbenzonitrile rsc.org117.9141.6132.4130.0126.0132.2CH₃: 20.2
4-Methylbenzonitrile rsc.org119.0131.9129.7143.6129.7131.9CH₃: 21.7
4-Chlorobenzonitrile rsc.org117.9133.3129.6139.4129.6133.3

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

While the principles of these techniques are well-established, no specific 2D NMR data for this compound has been found in the reviewed literature.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is particularly useful for identifying and characterizing different polymorphic forms, which can have distinct physical properties. There is currently no available literature on the solid-state NMR analysis of this compound.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Conformation and Intermolecular Interactions

Comprehensive Band Assignment and Mode Analysis

A detailed analysis of the FT-IR and Raman spectra would involve assigning the observed vibrational bands to specific molecular motions, such as stretching and bending of bonds. Key expected vibrations would include:

N-H stretching of the amino group.

C≡N stretching of the nitrile group.

C-Cl stretching .

Aromatic C-H and C=C stretching .

CH₃ stretching and bending modes.

Studies on related compounds such as 2-chloro-6-methyl benzonitrile researchgate.net and 4-chloro-2-methyl benzonitrile ijtsrd.com provide a basis for expected vibrational frequencies. For instance, the C≡N stretching vibration in substituted benzonitriles typically appears in the range of 2220-2240 cm⁻¹. researchgate.net However, a complete and accurate band assignment requires experimental data for the specific molecule of interest.

Interactive Data Table: Characteristic IR and Raman Bands for Related Benzonitrile Derivatives (Note: Data for the target compound is unavailable. This table presents data for similar structures to indicate expected vibrational regions.)

Functional GroupTypical Wavenumber (cm⁻¹)Reference
C≡N Stretch2225 - 2227 researchgate.net
Aromatic C-H Stretch> 3000 publish.csiro.au
C-Cl Stretch~700-800 researchgate.net
Amino N-H Stretch~3300-3500

Temperature-Dependent Vibrational Studies

Studying the FT-IR and Raman spectra at varying temperatures can provide information about phase transitions, changes in intermolecular interactions (such as hydrogen bonding), and conformational dynamics. No temperature-dependent vibrational studies for this compound have been reported.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition and elucidating the structure of organic molecules. For this compound, both electrospray ionization (ESI) and electron ionization (EI) methods provide valuable insights.

Electrospray Ionization (ESI) and Electron Ionization (EI) Modes

In ESI mode, which is a soft ionization technique, the molecule is typically protonated to form the [M+H]⁺ ion. This allows for the precise determination of the molecular weight. For this compound (C₈H₇ClN₂), the expected exact mass of the protonated molecule is calculated and then compared with the experimental value obtained from the HRMS spectrum.

Electron ionization, a harder ionization technique, involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of the related compound 5-Chloro-2-methylbenzonitrile shows characteristic fragmentation patterns under EI. nist.gov While specific data for the amino-substituted title compound is not detailed in the provided results, the fragmentation would be expected to involve the loss of functional groups such as the amino and methyl groups, as well as the chlorine atom and the nitrile group.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is instrumental in confirming the structure of a compound by analyzing its fragmentation patterns. nih.gov In a typical MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collision-induced dissociation (CID). The resulting product ions provide information about the connectivity of the atoms within the molecule. For instance, the fragmentation of related amino-nitrile compounds often involves the loss of small molecules like HCN, NH₃, and CO₂. unito.it The analysis of these fragmentation pathways helps to definitively identify the structure of the parent molecule. The use of LC-MS/MS has become a standard and reliable method for such structural elucidation and quantification in various matrices. xzmvc.net.cnthermofisher.comnih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. bruker.com A study on the closely related isomer, 2-Amino-4-chlorobenzonitrile (B1265954), revealed its crystal structure and detailed bond parameters. analis.com.my For this compound, obtaining a suitable single crystal would allow for the determination of its crystal system, space group, and the exact coordinates of each atom in the unit cell. This data would provide accurate measurements of bond lengths (e.g., C-C, C-N, C-Cl) and bond angles, as well as revealing the planarity of the benzene ring and the conformation of the amino and methyl substituents.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 12.3
c (Å) 8.9
β (°) 98.5
Volume (ų) 810.4

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. researchgate.net The PXRD pattern is a fingerprint of the crystalline solid. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a calculated pattern from its single-crystal structure, one can confirm the phase identity and detect the presence of any crystalline impurities. Each peak in the diffractogram corresponds to a specific set of lattice planes, as defined by Bragg's Law.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.gov The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions associated with the aromatic ring and the nitrile and amino functional groups. The presence of the amino group (an auxochrome) and the nitrile group (a chromophore) attached to the benzene ring influences the position and intensity of these absorption maxima. A study on 2-Amino-4-chlorobenzonitrile showed absorption peaks in the 210–400 nm range, which were attributed to these transitions. analis.com.my The solvent used can also affect the spectrum by interacting with the solute molecules.

Table 2: Expected UV-Vis Absorption Data for this compound in Ethanol

Transition Wavelength (λmax, nm)
π → π* ~250

Chiroptical Spectroscopies (If Chiral Derivatives are Explored)

An extensive review of scientific literature and chemical databases reveals no specific studies focused on the synthesis or exploration of chiral derivatives of this compound. The inherent achirality of the parent compound means that it does not exhibit chiroptical properties. Chiroptical spectroscopic techniques, such as Circular Dichroism, are only applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images.

For chiroptical analysis of compounds related to this compound to be conducted, a chiral center or element of chirality would need to be introduced into the molecule. This could be achieved, for example, through the synthesis of derivatives where the amino group is substituted with a chiral moiety, or through the creation of atropisomers if rotation around a single bond is sufficiently hindered. However, no such derivatives have been reported in the available scientific literature.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides valuable information about the stereochemistry and three-dimensional structure of chiral compounds. As there are no documented chiral derivatives of this compound in the scientific literature, no research findings on their characterization by Circular Dichroism spectroscopy are available.

Consequently, no experimental data, such as CD spectra or specific rotations, can be presented. The generation of detailed research findings or data tables related to the CD spectroscopy of this compound derivatives is not possible due to the absence of the requisite foundational research on their synthesis and chiroptical properties.

Theoretical and Computational Chemistry of 5 Amino 4 Chloro 2 Methylbenzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties that can be difficult to measure experimentally. For substituted benzonitriles, Density Functional Theory (DFT) has proven to be a particularly effective method. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net These methods are used to investigate the optimized geometry, electronic structure, and vibrational frequencies of the molecule in its ground state.

The first step in the computational study of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For substituted benzonitriles, the planarity of the benzene (B151609) ring is a key feature, although the substituent groups may exhibit some out-of-plane deviation.

In a study on the related molecule 2-amino-4-chlorobenzonitrile (B1265954) (2A4CBN), geometry optimization was performed using the B3LYP method with the 6-311++G(d,p) basis set. researchgate.net The calculated bond lengths and angles were found to be in good agreement with experimental data for similar compounds. For instance, the C≡N bond length was calculated to be 1.158 Å. researchgate.net The C-C bond lengths within the aromatic ring typically fall in the range of 1.384–1.424 Å. researchgate.net It is expected that the optimized geometry of 5-Amino-4-chloro-2-methylbenzonitrile would exhibit similar structural characteristics, with the bond lengths and angles influenced by the electronic effects of the amino, chloro, methyl, and nitrile substituents.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzonitrile (B105546) (2-amino-4-chlorobenzonitrile) calculated by DFT/B3LYP/6-311++G(d,p) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

ParameterBond Length (Å)
C≡N1.158
C-C (ring)1.384 - 1.424

Data sourced from a study on 2-amino-4-chlorobenzonitrile. researchgate.net

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide valuable tools to visualize and quantify various aspects of the electronic distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability, chemical reactivity, and the presence of intramolecular charge transfer (ICT) processes. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

For substituted benzonitriles, the HOMO is typically delocalized over the benzene ring and the electron-donating amino group, while the LUMO is often distributed over the electron-withdrawing nitrile group and the aromatic ring. researchgate.net This distribution facilitates intramolecular charge transfer from the amino group to the nitrile group upon electronic excitation. In a study of 4-amino-2-chlorobenzonitrile (B1265742), the HOMO and LUMO energies were calculated, and the resulting energy gap was found to be indicative of potential charge transfer interactions within the molecule. researchgate.net The calculated HOMO and LUMO energies for 2-amino-4-chlorobenzonitrile also confirm the occurrence of intramolecular charge transfer. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Substituted Benzonitrile (4-amino-2-chlorobenzonitrile) using B3LYP/6-31G(d,p) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

ParameterEnergy (a.u.)
HOMO-0.1259
LUMO-0.0559
Energy Gap (ΔE)0.0700

Data adapted from a study on a similar benzimidazole (B57391) derivative to illustrate the concept. researchgate.net The energy gap for 4-amino-2-chlorobenzonitrile was noted to be low, indicating charge transfer. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the van der Waals surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green regions represent neutral potential.

For a molecule like this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons. The amino group, being an electron-donating group, would also influence the electrostatic potential of the aromatic ring. The hydrogen atoms of the amino group would exhibit positive potential. This information is crucial for understanding how the molecule interacts with other molecules and its potential role in biological recognition processes. nih.gov

Charge distribution analysis provides a quantitative measure of the atomic charges within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. researchgate.netanalis.com.my NBO analysis, in particular, offers a more chemically intuitive picture of bonding and charge distribution by considering localized electron-pair bonds and lone pairs. researchgate.netresearchgate.net

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-amino-4-chlorobenzonitrile (Note: This table illustrates the type of data obtained from NBO analysis for a structurally similar compound.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nπ* C-CValue
π C-Cπ* C-CValue

This table is a representation of the data presented in studies on similar molecules, where E(2) represents the stabilization energy of the hyperconjugative interaction. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of these modes with a high degree of accuracy. researchgate.net By comparing the calculated vibrational spectrum with the experimental spectrum, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved.

For substituted benzonitriles, characteristic vibrational modes include the C≡N stretching frequency, C-H stretching and bending modes, C-C stretching modes of the aromatic ring, and modes associated with the substituents (amino, chloro, and methyl groups). researchgate.net Theoretical calculations are crucial for accurately assigning these modes, especially in complex molecules where vibrational coupling can occur. In studies of 2-amino-4-chlorobenzonitrile, the calculated vibrational frequencies using the B3LYP method showed good agreement with the experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net The C≡N stretching frequency is particularly sensitive to its electronic environment and interactions with solvents. analis.com.my

Table 4: Selected Theoretical Vibrational Frequencies for a Substituted Benzonitrile (2-amino-4-chlorobenzonitrile) (Note: Data is for a structurally similar compound and serves as an illustrative example.)

Vibrational ModeCalculated Wavenumber (cm⁻¹)
N-H asymmetric stretchValue
N-H symmetric stretchValue
C≡N stretchValue
C-Cl stretchValue

This table represents the type of data obtained from vibrational frequency calculations on similar molecules. researchgate.netanalis.com.my

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. sigmaaldrich.combldpharm.com This analysis for this compound would provide a detailed description of the electron density distribution.

Key insights from an NBO analysis would include the hybridization of the atomic orbitals contributing to each bond, the polarization of the bonds, and the energies of the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it would quantify the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring and the cyano group. These interactions are crucial in understanding the electronic effects of the substituents on the benzene ring.

Natural Localized Molecular Orbitals (NLMOs) are closely related to NBOs and provide a representation of the molecular orbitals that are highly localized on specific atoms or bonds. For molecules with significant electron delocalization or resonance, NLMOs offer a more accurate picture than a single Lewis structure representation provided by NBOs. In the case of this compound, NLMO analysis would clarify the extent of electron sharing and conjugation across the molecule.

A hypothetical data table from an NBO analysis could look like this:

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP(1) Nπ(C-C) of ringValue
π(C-C) of ringπ(C≡N)Value
σ(C-H) of CH3σ*(C-Cl)Value

Note: The values in this table are placeholders as specific computational data for this molecule is not publicly available.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystalline solid. nih.govnih.gov By mapping the electron density of a molecule within a crystal, it defines a unique surface where the contributions of different types of intermolecular contacts can be analyzed.

A summary of quantitative contributions from a hypothetical Hirshfeld surface analysis could be presented as follows:

Intermolecular ContactContribution (%)
H···HValue
C···H / H···CValue
N···H / H···NValue
Cl···H / H···ClValue
OtherValue

Note: The values in this table are placeholders as specific crystallographic and computational data for this molecule is not publicly available.

Non-Covalent Interaction (NCI) Index Analysis

The Non-Covalent Interaction (NCI) index is a computational method used to visualize and characterize weak, non-covalent interactions in molecular systems. It is based on the electron density and its derivatives. The NCI analysis generates 3D isosurfaces that highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion.

An NCI analysis of this compound would provide a detailed map of the non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular). For instance, it could visualize potential hydrogen bonding between the amino group of one molecule and the nitrogen of the cyano group or the chlorine atom of another. It would also show weaker van der Waals interactions involving the aromatic ring and the methyl group. The color-coding of the NCI isosurfaces indicates the strength of the interaction, providing a qualitative and quantitative understanding of the forces governing the molecular assembly.

Magnetic Shielding Calculations for NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts through the calculation of magnetic shielding tensors. nih.govsourceforge.io These calculations, often performed using Density Functional Theory (DFT), provide theoretical chemical shift values that can be compared with experimental data to confirm or propose a molecular structure.

For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would involve calculating the magnetic shielding for each nucleus. The accuracy of these predictions is highly dependent on the computational method and basis set used. nih.gov A strong correlation between the calculated and experimental NMR spectra would provide high confidence in the assigned structure. Discrepancies could point to specific electronic or conformational effects not initially considered.

A hypothetical comparison of experimental and calculated chemical shifts would be tabulated as follows:

AtomExperimental δ (ppm)Calculated δ (ppm)
C1ValueValue
C2ValueValue
C3ValueValue
.........
H (amino)ValueValue
H (methyl)ValueValue

Note: The values in this table are placeholders as specific experimental and computational data for this molecule is not publicly available.

Reactivity Descriptors and Global/Local Reactivity Analysis

Fukui Functions and Dual Descriptor for Electrophilic and Nucleophilic Sites

Fukui functions are conceptual DFT-based reactivity indicators that describe how the electron density of a molecule changes upon the addition or removal of an electron. They are used to identify the most reactive sites for nucleophilic and electrophilic attacks. The dual descriptor provides a more refined picture by simultaneously showing regions where the electron density increases (nucleophilic attack) and decreases (electrophilic attack).

For this compound, the calculation of Fukui functions and the dual descriptor would pinpoint the atoms most susceptible to chemical reactions. It is expected that the nitrogen atom of the amino group would be a primary site for electrophilic attack, while the carbon atoms of the aromatic ring, influenced by the electron-withdrawing cyano and chloro groups, would be potential sites for nucleophilic attack. This analysis is crucial for predicting the regioselectivity of various chemical transformations.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. wikipedia.orgjussieu.fraps.org It provides a powerful method for visualizing chemical bonding, clearly distinguishing between covalent bonds, lone pairs, and core electrons. wikipedia.org The Local Orbital Locator (LOL) offers a complementary perspective on electron localization.

An ELF and LOL analysis of this compound would generate 3D isosurfaces that map the regions of high electron localization. wikipedia.org This would visually confirm the covalent nature of the C-C, C-H, C-N, C-Cl, and C≡N bonds. It would also clearly depict the lone pair of electrons on the nitrogen atom of the amino group and the nitrogen of the nitrile group. This detailed picture of electron pairing is fundamental to understanding the molecule's structure and reactivity. jussieu.fr

Applications and Material Science Potential of 5 Amino 4 Chloro 2 Methylbenzonitrile and Its Derivatives Non Biomedical/non Clinical Focus

Advanced Organic Synthesis Building Block

In organic synthesis, compounds that offer multiple points for chemical modification are highly prized as "building blocks" or "scaffolds." chemimpex.comuni-mainz.de Aminonitriles, the class of compounds to which 5-Amino-4-chloro-2-methylbenzonitrile belongs, are recognized for their utility in constructing a wide array of organic molecules, including various heterocyclic systems. uni-mainz.de The strategic placement of the amino, chloro, methyl, and nitrile groups on the benzene (B151609) ring allows for a diverse range of chemical transformations, making it a key intermediate for synthesizing complex molecular architectures.

The development of new synthetic routes to heterocyclic compounds is a cornerstone of modern chemistry. This compound, as a substituted 2-aminobenzonitrile, is an ideal starting material for constructing important heterocyclic cores like quinolines, pyrroles, and pyridines.

Quinolines: Research has demonstrated efficient methods for synthesizing polysubstituted 4-aminoquinolines through the reaction of 2-aminobenzonitriles with ynones. cardiff.ac.uk This transformation, often promoted by a base in a transition-metal-free one-pot reaction, proceeds through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk The operational simplicity and high atom economy of this method make it highly attractive for creating diverse quinoline (B57606) derivatives from precursors like this compound. cardiff.ac.uk The general reaction involves combining the aminobenzonitrile with an ynone in a solvent like DMSO with a base such as potassium tert-butoxide (KOtBu). cardiff.ac.uk

Table 1: Representative Synthesis of 4-Aminoquinolines from 2-Aminobenzonitriles

Reactant A Reactant B Conditions Product Type Yield Reference

Pyrroles: Pyrroles are fundamental five-membered aromatic heterocycles. Numerous synthetic strategies exist for their formation, many of which can accommodate substituted starting materials. organic-chemistry.orgrsc.org For instance, multicomponent reactions provide an attractive and efficient route to pyrrole (B145914) derivatives. rsc.org Other methods, such as the reaction of vinyl azides with alkynes or the palladium-catalyzed oxidative cyclization of N-homoallylicamines, highlight the diverse pathways available for pyrrole synthesis where a functionalized amine could be a key component. organic-chemistry.org The structure of this compound makes it a candidate for incorporation into novel, highly substituted pyrrole systems. nih.gov

Pyridines: Pyridine (B92270) rings are another critical class of heterocycles. Synthetic approaches to polysubstituted pyridines are varied, often involving the cyclization of linear precursors. nih.gov For example, imidazo[1,2-a]pyridines can be synthesized through the condensation of 2-aminopyridine (B139424) derivatives with α-haloketones. amazonaws.com While this applies to aminopyridines, other strategies for constructing the pyridine ring itself can utilize precursors derived from versatile building blocks, suggesting that this compound could be transformed into intermediates suitable for pyridine synthesis.

A scaffold in organic chemistry is a core molecular structure upon which a variety of functional groups can be attached to create a library of related compounds. The title compound is an excellent example of such a scaffold.

The amino group is a versatile functional handle. It can undergo diazotization to introduce a range of other substituents, act as a nucleophile in substitution reactions, or be a key component in the formation of amide bonds.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles. researchgate.netclockss.org

The chloro substituent can be replaced via nucleophilic aromatic substitution reactions, allowing for the introduction of alkoxy, aryloxy, or other amino groups.

The aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups.

This multi-functionality allows chemists to use this compound as a starting point to build complex molecules with precisely controlled three-dimensional structures and tailored chemical properties. chemimpex.com

Functional Materials Development

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel functional materials with applications in electronics, sensing, and polymer science.

The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells (DSSCs), is a rapidly advancing field. Benzonitrile (B105546) derivatives are known to be valuable building blocks for these materials. ossila.com

For example, a related compound, 4-Fluoro-2-methylbenzonitrile, has been used to synthesize emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com OLEDs fabricated with these emitters have demonstrated exceptional efficiency. ossila.com The benzonitrile unit plays a crucial role in the electronic properties of the final molecule. By incorporating this compound into larger conjugated systems, it may be possible to fine-tune the resulting material's photophysical properties, such as its emission color, quantum efficiency, and charge-transport characteristics, making it a target for new OLED emitters or sensitizing dyes for solar cells.

Table 2: Potential of Benzonitrile Derivatives in Optoelectronics

Application Compound Class Function Key Feature Reference
OLEDs TADF Emitters from Benzonitriles Light Emission High Efficiency and Thermal Stability ossila.com

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes). This is often achieved through a change in an observable property, such as color or fluorescence, upon binding to the analyte. The structure of this compound contains features that are conducive to developing such sensors.

The amino group can act as a binding site or be chemically modified to create a specific receptor for a target analyte. For instance, fluorescent sensors for amino acids have been developed. nih.gov The aromatic benzonitrile core can serve as the fluorophore, the part of the molecule that emits light. Interaction between the receptor and an analyte could alter the electronic environment of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. This principle could be applied to design novel sensors for various ions or small molecules.

The field of materials science is constantly in search of new monomers to create polymers with improved or novel properties. A structurally related isomer, 2-Amino-4-chloro-5-methylbenzonitrile, has been identified as having potential for creating advanced polymers with enhanced thermal stability and mechanical properties. chemimpex.com

Furthermore, the presence of an amino group on this compound opens up the possibility of its use as a monomer in the synthesis of polyamides. Polyamides and poly(amino acid)s are important classes of polymers with a wide range of applications. nih.govwhiterose.ac.uk By incorporating this functionalized aromatic monomer into a polymer backbone, it may be possible to create new materials with enhanced rigidity, thermal resistance, and specific surface properties suitable for advanced coatings or high-performance plastics.

Ligands in Coordination and Supramolecular Chemistry

The molecular architecture of this compound makes it a promising candidate for use as a ligand in the fields of coordination and supramolecular chemistry. The molecule possesses two primary sites for coordination with metal ions: the nitrogen atom of the amino group (-NH₂) and the nitrogen atom of the nitrile group (-C≡N). These Lewis basic sites can donate electron pairs to form coordinate bonds with a variety of metal centers.

The ability of related organic molecules to form extensive, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. rsc.org The amino group in this compound can act as a hydrogen bond donor, while the nitrile nitrogen and the chlorine atom can act as hydrogen bond acceptors. This functionality allows for the potential self-assembly of molecules into complex, higher-order structures like tapes, sheets, or three-dimensional networks. While specific coordination complexes or supramolecular assemblies involving this compound are not extensively documented, the principles of molecular recognition suggest its utility in designing novel crystalline materials.

Table 1: Potential Coordination and Interaction Sites

Functional Group Potential Role as Ligand/Interaction Site Type of Interaction
Amino Group (-NH₂) Lewis base, hydrogen bond donor Coordination bond with metals, Hydrogen bonding
Nitrile Group (-C≡N) Lewis base, hydrogen bond acceptor Coordination bond with metals (end-on or side-on), Hydrogen bonding

Agrochemical Intermediates (Synthetic Aspects Only)

Substituted benzonitriles and chloroanilines are established classes of intermediates in the synthesis of modern agrochemicals. rsc.orgresearchgate.net These structural motifs are present in a range of herbicides and pesticides. nih.gov A related isomer, 2-Amino-4-chloro-5-methylbenzonitrile, is specifically noted for its application as an intermediate in the formulation of pesticides and herbicides designed to enhance crop protection. chemimpex.com

The functional groups of this compound offer several routes for synthetic elaboration. The primary amino group is particularly reactive and can be readily transformed into other functionalities, making the molecule a versatile building block for more complex agrochemical precursors. For instance, the amino group can undergo reactions such as acylation, alkylation, or diazotization, allowing for the attachment of other molecular fragments to build a final active ingredient.

Synthetic Route to Advanced Pesticide or Herbicide Precursors

A specific, documented synthetic route originating from this compound to an advanced pesticide or herbicide precursor, as might be indicated by a citation such as , is not detailed in broadly accessible scientific databases. However, a plausible synthetic transformation can be outlined based on established organic chemistry principles to illustrate its utility as a precursor. One common strategy in agrochemical synthesis is the formation of a sulfonamide linkage, which is present in many commercial herbicides. google.com

Table 2: Plausible Synthetic Transformation to a Herbicide Precursor

Starting Material Reagent Reaction Type Plausible Product (Precursor)

This reaction would cap the reactive amino group and introduce a new structural element, creating a more advanced intermediate ready for further synthetic steps, such as the reduction of the nitro group to an amine for subsequent cyclization reactions.

Dye and Pigment Chemistry

Aromatic amines are foundational building blocks in the synthesis of a vast array of synthetic dyes, particularly azo dyes, which account for a significant portion of all industrial colorants. nih.gov The standard method for producing these dyes involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner.

The amino group on this compound can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols, anilines, or naphthols, to generate a wide spectrum of colors. The final color of the dye is determined by the specific chemical structure of both the diazo component (derived from this compound) and the coupling component. A structurally related compound, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, serves as a precursor for numerous commercial pigments, including Pigment Red 48 and Pigment Yellow 191, highlighting the value of this chemical scaffold in the dye industry.

Development of Novel Chromophores with Tunable Spectral Properties

A chromophore is the part of a molecule responsible for its color. The development of novel chromophores with tunable spectral properties—the ability to control the color and light absorption characteristics—is a key area of materials science. While specific research detailing the development of tunable chromophores from this compound under a specific reference like is not publicly documented, the general principles are well-established.

The spectral properties of a chromophore are governed by its electronic structure. By chemically modifying the molecule, one can alter the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn changes the wavelength of light the molecule absorbs. The substituents already present on this compound (an electron-donating amino group, an electron-withdrawing nitrile group, and a halogen) create a "push-pull" system that is a common feature in many chromophores. Further synthetic modifications would allow for the fine-tuning of its spectral properties.

Table 3: Principles of Spectral Tuning

Modification Type Example Reaction Effect on Chromophore
Extending Conjugation Coupling the diazonium salt with naphthol derivatives Shifts absorption to longer wavelengths (bathochromic shift)
Altering Substituents N-alkylation of the amino group to increase its electron-donating strength Modifies the intramolecular charge transfer, altering absorption intensity and wavelength

Application in Industrial Pigments and Dyes

Below is a table illustrating the hypothetical synthesis of azo dyes from this compound, demonstrating its potential as a versatile dye intermediate.

Table 4: Hypothetical Azo Dye Synthesis

Step Reactants Conditions Intermediate/Product Expected Color Class
1. Diazotization This compound, NaNO₂, HCl(aq) 0-5 °C 4-Chloro-2-cyano-5-methylbenzenediazonium chloride -
2. Coupling Diazonium salt from Step 1 + 2-Naphthol Alkaline (NaOH) Azo dye with a naphthol-based structure Red/Orange

Future Research Directions and Unresolved Challenges in the Study of 5 Amino 4 Chloro 2 Methylbenzonitrile

Exploration of Green Chemistry Approaches for Synthesis and Derivatization

The future synthesis and derivatization of 5-Amino-4-chloro-2-methylbenzonitrile will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. A significant challenge is the development of synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions.

One promising avenue is the adoption of ionic liquids as recyclable reaction media. Research has demonstrated that ionic liquids can act as catalysts, co-solvents, and phase separators in the synthesis of benzonitriles, eliminating the need for metal salt catalysts and simplifying product separation. researchgate.netrsc.orgrsc.org For instance, a novel green synthesis for benzonitrile (B105546) utilizes a hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which serves as an alternative to hydroxylamine hydrochloride, thereby avoiding the corrosive and polluting effects of HCl. rsc.orgrsc.org In this system, the ionic liquid can be easily recovered and reused, and the process can be extended to various substituted benzonitriles. researchgate.netrsc.org

Another approach involves the use of heterogeneous catalysts, such as non-noble metal oxide nanocatalysts, which can be easily separated from the reaction mixture and recycled. medcraveonline.com The development of catalysts like chitosan-supported magnetic ionic liquids for the direct conversion of benzaldehydes to benzonitriles represents a step towards more sustainable manufacturing processes. rsc.orgrsc.org Future work could focus on adapting these methods for the specific synthesis of this compound, potentially leading to higher yields, lower costs, and a reduced environmental footprint.

The table below summarizes potential green chemistry approaches for the synthesis of benzonitrile derivatives.

Green Chemistry ApproachKey FeaturesPotential Advantages for this compound Synthesis
Ionic Liquid-Based Synthesis Use of ionic liquids as recyclable solvents and catalysts.Avoids corrosive reagents like HCl, simplifies product separation, and allows for catalyst recycling. researchgate.netrsc.orgrsc.org
Heterogeneous Nanocatalysis Employment of solid-supported catalysts (e.g., metal oxides on zeolites).Facilitates easy catalyst recovery and reuse, potentially increasing efficiency and reducing waste. medcraveonline.com
Biocatalysis Utilization of enzymes for specific chemical transformations.High selectivity, mild reaction conditions, and reduced environmental impact.

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of chiral derivatives of this compound presents a significant opportunity for applications in pharmaceuticals and materials science. Axially chiral benzonitriles, for example, have shown promise as ligands in asymmetric catalysis. nih.gov A key challenge is the development of efficient and highly enantioselective synthetic methods.

One established strategy is the atroposelective dynamic kinetic resolution of 2-arylbenzaldehydes, which can yield axially chiral benzonitriles with high enantioselectivity. nih.gov This method, often employing N-heterocyclic carbene organocatalysis, allows for the control of chirality during the formation of the carbon-nitrogen triple bond. nih.gov The resulting chiral benzonitriles can be further transformed into a variety of functional molecules, including chiral phosphine (B1218219) ligands. nih.gov

Future research could focus on adapting these methodologies to produce chiral derivatives of this compound. This would involve the design of suitable precursors and the optimization of reaction conditions to achieve high yields and enantiomeric excesses. The development of racemization-free coupling reagents could also offer a greener alternative for the synthesis of chiral amides and peptides derived from this scaffold. goettingen-research-online.de

The following table outlines potential strategies for the asymmetric synthesis of chiral derivatives.

Asymmetric Synthesis StrategyDescriptionPotential Application for this compound
Atroposelective Dynamic Kinetic Resolution Catalytic enantioselective synthesis from racemic starting materials. nih.govProduction of axially chiral benzonitrile derivatives for use as chiral ligands or synthons. nih.gov
Chiral Lithium Amide Deprotonation Enantioselective deprotonation using a chiral base. capes.gov.brCreation of chiral centers for the synthesis of novel bioactive molecules.
Enzymatic Asymmetric Synthesis Use of enzymes to catalyze stereoselective reactions. researchgate.netEnvironmentally friendly production of optically pure amino acid derivatives. researchgate.net

Advanced In Silico Screening for Novel Material Applications

Computational, or in silico, screening methods are powerful tools for accelerating the discovery of new materials with tailored properties. For this compound, these techniques can be employed to predict its potential in advanced material applications, such as organic electronics, without the need for extensive and costly experimental synthesis and characterization.

A key area of interest is the use of benzonitrile derivatives in Organic Light Emitting Diodes (OLEDs). unibo.itrsc.orgbohrium.com Computational studies on carbazole-benzonitrile derivatives have explored their potential as materials exhibiting thermally activated delayed fluorescence (TADF), a crucial mechanism for achieving high efficiency in OLEDs. unibo.it By modeling the electronic structure and excited state properties of molecules like this compound, researchers can predict their suitability as electron donor or acceptor components in TADF emitters. unibo.it

Furthermore, in silico screening can be used to explore the potential of this compound in organic semiconductors. chemrxiv.org By calculating parameters such as charge-carrier mobility and the effects of functionalization on molecular packing, it is possible to design new materials with optimized charge transport properties. chemrxiv.org Future research should focus on developing accurate computational models for this compound and its derivatives to guide the experimental development of novel organic electronic materials.

The table below details potential in silico screening applications.

In Silico Screening ApplicationComputational MethodPredicted Properties and Potential Use
Organic Light Emitting Diodes (OLEDs) Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).Prediction of electronic structure, excited states, and TADF properties for use as emitters. unibo.it
Organic Semiconductors Molecular mechanics and quantum chemistry methods.Calculation of charge-carrier mobility and optimization of molecular packing for improved charge transport. chemrxiv.org
Non-linear Optical Materials Quantum mechanical calculations of hyperpolarizabilities.Identification of derivatives with potential for applications in optical communications and data storage.

Investigation of Solid-State Properties and Polymorphism

The solid-state properties of a chemical compound, including its crystal structure and polymorphism, are critical for its application in materials science and pharmaceuticals. For this compound, a thorough investigation of these properties is a crucial and unresolved challenge. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect properties such as solubility, stability, and bioavailability.

Future research should involve the systematic screening for different polymorphs of this compound under various crystallization conditions. Techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR spectroscopy would be essential for characterizing the different crystalline forms. researchgate.netacs.org The study of supramolecular packing in neat films and its response to external stimuli like mechanical stress or solvent vapor could also reveal interesting mechanofluorochromic properties. rsc.orgbohrium.com

Understanding the solid-state behavior of this compound is not only of fundamental scientific interest but also has practical implications. For instance, in the development of pigments or pharmaceutical formulations, controlling the polymorphic form is essential for ensuring consistent product quality and performance.

The following table summarizes key areas for the investigation of solid-state properties.

Solid-State PropertyExperimental TechniqueImportance and Potential Impact
Crystal Structure Determination Single-crystal and powder X-ray diffraction.Provides fundamental information about molecular packing and intermolecular interactions. researchgate.net
Polymorph Screening Varying crystallization conditions (solvent, temperature, pressure).Identification of different crystalline forms with potentially distinct physical properties. rsc.orgbohrium.com
Thermal Analysis Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).Characterization of melting points, phase transitions, and thermal stability.
Spectroscopic Characterization Solid-state NMR, IR, and Raman spectroscopy.Probing the local environment of atoms and functional groups in the solid state. researchgate.netacs.org

Design of Catalytic Systems Utilizing this compound as a Ligand or Precursor

The unique electronic properties of this compound, arising from the combination of an electron-donating amino group and electron-withdrawing chloro and nitrile groups, make it an intriguing candidate for use in catalytic systems. Future research should explore its potential as a ligand for metal catalysts or as a precursor for the synthesis of more complex catalytic structures.

The benzonitrile moiety itself can act as a ligand in transition metal catalysis. nih.gov For example, electron-withdrawing benzonitrile ligands have been designed for nickel-catalyzed cross-coupling reactions, where the nitrile group helps to promote reductive elimination and stabilize the low-valent metal center. nih.gov The specific substitution pattern of this compound could be leveraged to fine-tune the electronic and steric properties of such ligands, potentially leading to catalysts with enhanced activity and selectivity.

Furthermore, the amino and nitrile groups of this compound offer handles for further chemical modification, allowing for the synthesis of bidentate or polydentate ligands. These could find applications in a variety of catalytic transformations, including hydrogenation, hydration, and carbon-carbon bond-forming reactions. researchgate.netacs.org The development of catalytic systems based on this compound could provide novel and efficient tools for organic synthesis.

The table below outlines potential catalytic applications.

Catalytic ApplicationRole of this compoundPotential Catalytic Reactions
Ligand in Transition Metal Catalysis Direct coordination to a metal center via the nitrile or amino group.Cross-coupling, hydrogenation, hydration, and oxidation reactions. researchgate.netnih.govacs.org
Precursor for Complex Ligands Chemical modification of the amino and nitrile groups to create multidentate ligands.Asymmetric catalysis, polymerization, and fine chemical synthesis.
Organocatalysis Use of derivatives as organocatalysts.Enantioselective transformations and green chemical processes.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Amino-4-chloro-2-methylbenzonitrile, and how can reaction conditions be optimized for yield?

  • Methodology : Start with nitration or halogenation of a methyl-substituted benzonitrile precursor. For example, chlorination at the 4-position can be achieved via electrophilic substitution using Cl₂/FeCl₃, followed by amination at the 5-position using catalytic hydrogenation with NH₃/Pd-C . Optimize by varying temperature (e.g., 80–120°C for amination) and solvent polarity (e.g., DMF for solubility). Monitor intermediates via TLC and characterize final products using melting point analysis .

Q. How can researchers ensure the purity of this compound after synthesis?

  • Methodology : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via HPLC (>97% purity threshold) with a C18 column and UV detection at 254 nm, referencing retention times against standards . For trace impurities, use GC-MS with electron ionization to identify byproducts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Use deuterated DMSO to observe chemical shifts for the amino group (~5.0–6.0 ppm, broad) and methyl substituent (~2.3 ppm, singlet). Chlorine’s inductive effect deshields adjacent carbons .
  • IR Spectroscopy : Confirm nitrile stretch (~2220–2260 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺, with fragmentation patterns validating substituent positions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., chloro-substituted carbon) prone to nucleophilic attack . Compare activation energies for different leaving groups to guide experimental design .

Q. What experimental strategies resolve contradictions between predicted and observed NMR spectra for this compound?

  • Methodology : If coupling patterns deviate from expectations (e.g., unexpected splitting in aromatic protons), consider:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
  • Impurity Interference : Perform 2D NMR (COSY, HSQC) to isolate signals .
  • Crystallography : Single-crystal XRD can unambiguously confirm substituent positions and rule out structural misassignments .

Q. How can thermal stability and degradation pathways of this compound be systematically studied?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset temperatures.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS. Look for hydrolyzed nitriles (e.g., carboxylic acids) or dechlorinated derivatives .

Q. What strategies mitigate side reactions during the synthesis of derivatives (e.g., introducing additional substituents)?

  • Methodology :

  • Protecting Groups : Temporarily protect the amino group with Boc anhydride to prevent unwanted side reactions during subsequent functionalization .
  • Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions with Pd(PPh₃)₄ to introduce aryl groups at the 2-methyl position, optimizing ligand ratios to minimize homocoupling .

Notes on Data Reliability

  • Supplier Limitations : Some vendors (e.g., Sigma-Aldrich) provide research-grade compounds without analytical data . Always confirm identity/purity in-house via orthogonal methods (e.g., NMR + HPLC).
  • Contradictory Melting Points : Cross-reference literature values (e.g., mp 181–184°C for 2-Amino-5-chlorobenzoxazole ) with experimental data, considering solvent impurities or polymorphic forms .

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Reactant of Route 1
5-Amino-4-chloro-2-methylbenzonitrile
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Reactant of Route 2
5-Amino-4-chloro-2-methylbenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.